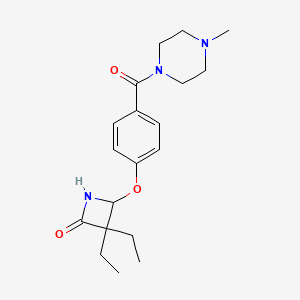![molecular formula C7H3N3O3 B8775366 5-Nitro-2H-benzo[d]imidazol-2-one CAS No. 98185-13-8](/img/structure/B8775366.png)
5-Nitro-2H-benzo[d]imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2H-benzo[d]imidazol-2-one is a heterocyclic aromatic compound with the molecular formula C7H5N3O3. It is a derivative of benzimidazole, where a nitro group is attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2H-benzo[d]imidazol-2-one typically involves the condensation of 1,2-phenylenediamine with a nitro-substituted aldehyde. One common method is the reductive cyclization of 2-nitro-5-substituted anilines using stannous chloride dihydrate as a catalyst . Another approach involves the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents is crucial to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or stannous chloride in acidic medium, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-5-nitrobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2H-benzo[d]imidazol-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Nitro-2H-benzo[d]imidazol-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can inhibit enzymes and disrupt cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-nitrobenzimidazole: Similar structure but with an amino group instead of a nitro group.
5,6-Dimethylbenzimidazole: A methyl-substituted derivative with different biological properties.
2-Methylbenzimidazole: Another derivative with a methyl group at the 2-position.
Uniqueness
5-Nitro-2H-benzo[d]imidazol-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
98185-13-8 |
|---|---|
Molekularformel |
C7H3N3O3 |
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
5-nitrobenzimidazol-2-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H |
InChI-Schlüssel |
CLHXKSVLPCOPHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)N=C2C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8775307.png)






![3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775355.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)



